Xipamide

Description

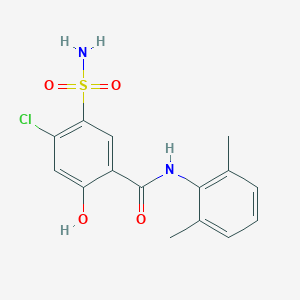

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBBNMLMNBNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023744 | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-44-8 | |

| Record name | Xipamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xipamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xipamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Xipamide's Mechanism of Action in Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xipamide is a sulfonamide-based diuretic agent utilized in the management of hypertension and edema.[1] While structurally related to thiazide diuretics, it exhibits a unique pharmacodynamic and pharmacokinetic profile.[2] This guide provides a comprehensive technical overview of the core mechanism of action of this compound at the level of the renal tubules, with a focus on its molecular target, the downstream physiological consequences, and the broader regulatory pathways influencing its site of action.

Primary Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The principal mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3 (solute carrier family 12 member 3).[1][3] This transporter is located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the nephron.[4][5] The DCT is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[6]

By binding to and inhibiting the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream.[1][4] This leads to an increased concentration of these ions in the tubular lumen, resulting in an osmotic gradient that draws water into the tubule, ultimately increasing urine output (diuresis).[1] Unlike thiazide diuretics, this compound is thought to reach its target from the peritubular (blood) side of the tubule.[7]

Molecular Interaction with NCC

Downstream Effects on Electrolyte Excretion

The inhibition of NCC by this compound has several important downstream consequences on electrolyte handling in the kidney:

-

Natriuresis and Diuresis: The primary effect is an increase in sodium and water excretion.

-

Kaliuresis: The increased delivery of sodium to the collecting duct stimulates the epithelial sodium channel (ENaC), which in turn enhances the secretion of potassium (K⁺) into the tubular fluid, potentially leading to hypokalemia.[1]

-

Magnesiuresis: this compound also promotes the excretion of magnesium (Mg²⁺).[8]

-

Hypocalciuria: In contrast to loop diuretics, this compound decreases the urinary excretion of calcium (Ca²⁺).[8] The exact mechanism for this is not fully elucidated but is a characteristic feature of thiazide-like diuretics.

In high doses, this compound has also been shown to have a weak inhibitory effect on carbonic anhydrase, which can contribute to its diuretic effect by increasing bicarbonate excretion.[7]

Quantitative Data

The following tables summarize the known pharmacokinetic and pharmacodynamic parameters of this compound. It is important to note that specific values for NCC binding are not available in the public domain.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | High | [9] |

| Time to Peak Plasma Concentration | 1-2 hours | [7] |

| Plasma Half-life | 5-8 hours | [7] |

| Protein Binding | High | [7] |

| Metabolism | Hepatic (minor) | [7] |

| Excretion | Primarily renal (unchanged) | [7] |

Table 2: Effects of this compound on Urinary Electrolyte Excretion

| Electrolyte | Effect of this compound | Reference |

| Sodium (Na⁺) | Increased Excretion | [1] |

| Chloride (Cl⁻) | Increased Excretion | [1] |

| Potassium (K⁺) | Increased Excretion | [1] |

| Magnesium (Mg²⁺) | Increased Excretion | [8] |

| Calcium (Ca²⁺) | Decreased Excretion | [8] |

| Bicarbonate (HCO₃⁻) | Increased Excretion (at high doses) | [7] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experimental approaches used in the study of diuretics.

In Vitro Studies on Isolated Renal Tubules or Cultured DCT Cells

These studies allow for the direct assessment of a drug's effect on tubular transport function in a controlled environment.

Objective: To determine the effect of this compound on Na⁺ and Cl⁻ transport in isolated DCT segments or cultured DCT cell lines (e.g., mpkDCT cells).

Methodology:

-

Tissue/Cell Preparation:

-

For isolated tubules, individual DCT segments are microdissected from animal kidneys (e.g., rabbit, mouse).

-

For cell culture, a suitable DCT cell line is grown to confluence on permeable supports.

-

-

Perfusion and Incubation:

-

Isolated tubules are perfused with an artificial tubular fluid, and the bathing solution mimics the peritubular environment.

-

Cultured cells are bathed in appropriate media on both the apical and basolateral sides.

-

-

Drug Application: this compound is added to the basolateral (peritubular) bathing solution at varying concentrations to establish a dose-response relationship.

-

Measurement of Ion Transport:

-

Radiotracer Flux Studies: The transport of radiolabeled ions (e.g., ²²Na⁺, ³⁶Cl⁻) across the tubular epithelium is measured in the presence and absence of this compound.

-

Electrophysiological Measurements: Intracellular ion concentrations can be measured using ion-selective microelectrodes or fluorescent dyes to assess changes in response to this compound.

-

-

Data Analysis: The inhibitory effect of this compound on Na⁺ and Cl⁻ transport is quantified, and an IC50 value can be determined.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug to its molecular target.

Objective: To determine the binding affinity (Kd) and the maximal binding capacity (Bmax) of this compound for the NCC.

Methodology:

-

Membrane Preparation: Membranes containing the NCC are prepared from cells or tissues known to express the transporter (e.g., HEK293 cells transfected with the SLC12A3 gene, or renal cortical tissue).

-

Radioligand: A radiolabeled ligand that binds to the NCC is required (e.g., [³H]-metolazone, a high-affinity thiazide-like diuretic).

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection: The bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 of this compound is determined. The Ki (inhibition constant), which reflects the binding affinity, can then be calculated using the Cheng-Prusoff equation.

In Vivo Micropuncture Studies

This technique allows for the study of tubular function in the intact kidney of a living animal.

Objective: To determine the site and magnitude of this compound's effect on ion and water reabsorption along the nephron.

Methodology:

-

Animal Preparation: Anesthetized animals (typically rats) are prepared for micropuncture. The kidney is exposed, and the surface of the renal cortex is illuminated for visualization of the tubules.

-

Tubular Fluid Collection: Micropipettes are used to collect fluid samples from different segments of the nephron, such as the late proximal tubule and the early distal tubule, both before and after the administration of this compound.

-

Analysis of Tubular Fluid: The collected fluid is analyzed for volume and the concentration of various solutes (e.g., Na⁺, K⁺, Cl⁻, inulin). Inulin is used as a marker for water reabsorption.

-

Data Analysis: By comparing the composition of the tubular fluid at different points along the nephron, the fractional reabsorption of water and electrolytes in the intervening segment can be calculated. This allows for the precise localization of this compound's action to the DCT.

Signaling Pathways and Regulation of NCC

The activity of the NCC is tightly regulated by a complex signaling network, primarily the WNK-SPAK/OSR1 kinase pathway. While this compound is a direct inhibitor of NCC, understanding this regulatory pathway is crucial for a complete picture of its pharmacological context.

The WNK-SPAK/OSR1 Pathway

The "With-No-Lysine" (WNK) kinases are a family of serine/threonine kinases that act as key regulators of ion transport in the kidney. The pathway is as follows:

-

WNK Kinase Activation: WNK kinases (primarily WNK1 and WNK4 in the DCT) are activated by various stimuli, including low intracellular chloride concentrations and hormones like angiotensin II.

-

SPAK/OSR1 Phosphorylation: Activated WNKs phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).

-

NCC Phosphorylation and Activation: Activated SPAK/OSR1 then directly phosphorylate specific serine and threonine residues on the N-terminus of the NCC. This phosphorylation is a key step in increasing the trafficking of NCC to the apical membrane and enhancing its transport activity.

While there is no direct evidence to suggest that this compound's mechanism of action involves the inhibition of the WNK-SPAK/OSR1 pathway, conditions that activate this pathway (e.g., volume depletion) can lead to an upregulation of NCC activity, which may influence the clinical response to this compound.

Visualizations

Signaling and Action Pathway of this compound

Caption: this compound inhibits the NCC transporter on the apical membrane of DCT cells.

Experimental Workflow for In Vitro DCT Cell Assay

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of WNK1 and WNK4 interaction in the regulation of thiazide-sensitive NaCl cotransport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distal Convoluted Tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Symporter: An In-depth Technical Guide to the Molecular Targets of Xipamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xipamide, a sulfonamide diuretic, is well-recognized for its primary therapeutic action of inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney. This activity is central to its efficacy in treating hypertension and edema. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond this primary target. This technical guide provides a comprehensive overview of the known molecular targets of this compound other than the NCC symporter, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways. The information compiled herein is intended to support further research into the polypharmacology of this compound, potentially uncovering new therapeutic applications and providing a more complete understanding of its side-effect profile.

Off-Target Profile of this compound

While the natriuretic and diuretic effects of this compound are predominantly attributed to its high-affinity binding to the NCC symporter, several other molecular interactions have been identified. These off-target effects may contribute to both the therapeutic and adverse effects of the drug. This guide details the current understanding of these secondary targets.

Carbonic Anhydrase Inhibition

This compound has been shown to inhibit carbonic anhydrase, a zinc-containing enzyme critical for various physiological processes, including the reabsorption of bicarbonate in the kidney.[1] This inhibitory action, although less potent than its effect on NCC, may contribute to the overall diuretic effect of this compound.

Table 1: Quantitative Data for Carbonic Anhydrase Inhibition by this compound

| Target | Parameter | Value | Species | Reference |

| Carbonic Anhydrase | IC50 | 1.1 x 10-5 M | Not Specified | [2] |

Interaction with Bicarbonate Transport in Cardiomyocytes

Studies in cultured rat heart cells have revealed a novel effect of this compound on intracellular pH regulation, independent of carbonic anhydrase inhibition. This compound was found to inhibit amiloride-induced cellular acidification, an effect that is dependent on the presence of bicarbonate and is sensitive to the anion exchange inhibitor 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid (DIDS). This suggests that this compound may interact with a DIDS-sensitive bicarbonate transporter in cardiac tissue.

Table 2: Quantitative Data for the Effect of this compound on Amiloride-Induced Acidification in Cardiomyocytes

| Cell Type | This compound Concentration | Inhibition of Acidification | Species |

| Rat heart myogenic H9c2 cells | 1 µM | 50 ± 7% | Rat |

| Newborn rat cardiomyocytes | 1 µM | 70-80% | Rat |

Potential Vasodilatory Mechanisms

The antihypertensive effect of thiazide-like diuretics, including this compound, is not solely due to their diuretic action. A reduction in total peripheral resistance suggests a vasodilatory component. While the direct molecular target for this compound-induced vasodilation has not been definitively identified, research on similar diuretics points towards the activation of vascular potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells.[3][4] This effect appears to be independent of the NCC symporter.[3]

Logical Relationship of Potential Vasodilatory Action

References

Xipamide Structure-Activity Relationship for Diuretic Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of xipamide, a potent diuretic agent. The document focuses on the molecular features essential for its diuretic efficacy, presenting available quantitative and qualitative data, detailing relevant experimental methodologies, and illustrating key concepts through diagrams. This guide is intended to support research and development efforts in the field of diuretic drug discovery.

Introduction to this compound

This compound is a sulfonamide diuretic that exerts its effects by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron.[1][2][3] This inhibition leads to increased excretion of sodium and water, thereby producing a diuretic effect.[2] Structurally, this compound is a derivative of 4-chlorosalicylic acid.[4] While it shares characteristics with thiazide diuretics, it also exhibits properties similar to loop diuretics, being effective even in patients with impaired renal function.[5][6]

Structure-Activity Relationship (SAR) of this compound Analogs

The diuretic potency of this compound is highly sensitive to modifications of its chemical structure. Seminal work in the field has established that the core structure of 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide is optimal for activity.[1] Any alterations to this core molecular framework have been shown to result in a decrease in diuretic efficacy.[1]

Core Scaffold and Key Substituents

The fundamental components of the this compound molecule crucial for its diuretic activity are:

-

4-Chlorosalicylic Acid Backbone: This forms the central scaffold of the molecule.

-

5-Sulfamoyl Group: The sulfonamide group at the 5-position is essential for the diuretic effect.

-

2',6'-Dimethylphenyl Amide Linkage: The specific substitution pattern on the aromatic amide component is critical for potency.

Quantitative and Qualitative SAR Data

The following table summarizes the known structure-activity relationships for this compound and its derivatives based on available literature. The primary source for this SAR data is the foundational study by Liebenow and Leuschner (1975), which identified this compound as the most potent compound among a series of synthesized 4-chlorosalicylic acid derivatives.[1]

| Modification | Position | Change | Diuretic Potency | Quantitative Data (Rat Model) | Reference |

| Parent Compound | - | This compound | High | 10-fold increase in urine volume at 100 mg/kg p.o. | [1] |

| Acetylation | - | Acetylation of the molecule | Decreased | Not specified | [1] |

| Sulfamoyl Group | 5 | Addition of a second sulfamoyl group | Decreased | Not specified | [1] |

| Sulfonic Group | 5 | Exchange for a carbonyl group | Decreased | Not specified | [1] |

Experimental Protocols for Diuretic Activity Assessment

The evaluation of the diuretic potency of this compound and its analogs is primarily conducted using in vivo animal models, most commonly in rats. The Lipschitz test is a widely accepted method for this purpose. The following protocol is a representative example based on established methodologies for screening diuretic agents.[2][3]

In Vivo Diuretic Activity Assay in Rats (Lipschitz Test)

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.

Animals: Male Wistar rats weighing 150-200g. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

Procedure:

-

Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.

-

Hydration: To ensure a uniform state of hydration and promote diuresis, animals are orally pre-hydrated with a saline solution (0.9% NaCl) at a volume of 15-25 mL/kg body weight.

-

Grouping: Animals are divided into several groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

-

Standard Group: Receives a standard diuretic, such as furosemide (10 mg/kg, p.o.) or hydrochlorothiazide (10 mg/kg, p.o.).

-

Test Groups: Receive the test compounds (this compound analogs) at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Administration: The vehicle, standard, or test compound is administered orally by gavage.

-

Urine Collection: Immediately after administration, the animals are placed individually in metabolic cages designed to separate urine and feces. Urine is collected for a period of 5 to 24 hours.

-

Measurement of Urine Volume: The total volume of urine collected for each animal is measured at specific time points (e.g., every hour for the first 5 hours and then the total volume at 24 hours). The diuretic index is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

-

Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: The results are expressed as mean ± standard error of the mean (SEM). Statistical significance between the groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.

Visualizations: Signaling Pathways and Logical Relationships

Mechanism of Action of this compound

This compound's primary mechanism of action involves the inhibition of the Na+/Cl- symporter (NCC) located in the apical membrane of the distal convoluted tubule cells in the kidney. This direct inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.

Caption: Mechanism of action of this compound in the distal convoluted tubule.

This compound Structure-Activity Relationship Logic

The structure-activity relationship for this compound's diuretic potency is stringent, with the parent molecule representing the peak of activity. This diagram illustrates the logical relationship where any modification from the core structure leads to a reduction in potency.

Caption: Logical diagram of this compound's structure-activity relationship.

Conclusion

The structure-activity relationship of this compound for diuretic potency is well-defined, albeit based on a limited set of publicly available quantitative data. The 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide structure is essential for its high efficacy, and any deviation from this chemical architecture results in a loss of activity. The provided experimental protocol for in vivo diuretic screening in rats serves as a robust framework for the evaluation of novel analogs. The visualizations of the mechanism of action and the SAR logic offer a clear conceptual understanding for drug development professionals. Further research to obtain and publish detailed quantitative SAR data for a broader range of this compound derivatives would be highly beneficial for the future design of novel diuretic agents.

References

- 1. [Structure-activity relationships in the diuretic this compound (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Evaluation of the diuretic and urinary electrolyte effects of methanolic extract of Peganum harmala L. in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Diuretic Activity of Alcoholic Extract of Roots of Cissampelos Pareira in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

Discovery and synthesis of Xipamide and its early analogues

An In-depth Technical Guide to the Discovery and Synthesis of Xipamide and its Early Analogues

Introduction

This compound is a sulfonamide diuretic used for the treatment of hypertension and edema.[1] Structurally, it is a derivative of salicylic acid and shares characteristics with thiazide diuretics, although it also exhibits properties of loop diuretics.[2][3] Its discovery in the 1970s stemmed from structure-activity relationship studies on derivatives of 4-chlorosalicylic acid. Research identified 4-chloro-5-sulfamoyl-2',6'-salicyloxylidide (this compound, BE 1293) as a highly potent diuretic agent. This document provides a technical overview of its synthesis, the exploration of its early analogues, and the experimental methodologies that defined its development.

Chemical Synthesis and Early Analogues

The synthesis of this compound is a multi-step process beginning with 4-chlorosalicylic acid. This foundational molecule undergoes chlorosulfonation and subsequent amination to produce the key intermediate, 4-chloro-5-sulfamoyl salicylic acid. This intermediate is then activated, typically by conversion to its acid chloride, and condensed with 2,6-dimethylaniline to yield this compound.[1]

Early exploration of analogues focused on modifying the amide substituent. The foundational patent literature describes the synthesis of several related compounds where the key intermediate was reacted with various simple amines instead of 2,6-dimethylaniline.[1] Structure-activity relationship studies from this period concluded that most changes to the molecular structure of this compound, including acetylation or altering the substituent groups, resulted in a decrease in diuretic activity, establishing the 2,6-dimethylphenyl group as critical for its high potency.

Data Summary

Physicochemical and Pharmacokinetic Properties

The properties of this compound and its key synthetic intermediate are summarized below.

| Property | This compound | 4-Chloro-5-sulfamoyl salicylic acid |

| IUPAC Name | 4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | 2-hydroxy-4-chloro-5-sulfamoylbenzoic acid |

| Molecular Formula | C₁₅H₁₅ClN₂O₄S | C₇H₆ClNO₅S |

| Molar Mass | 354.81 g/mol | 251.64 g/mol |

| Melting Point | 252 °C | Not specified |

| CAS Number | 14293-44-8 | 3086-91-7 |

| Bioavailability | 95% | N/A |

| Protein Binding | 98% | N/A |

| Elimination Half-life | 5.8 to 8.2 hours | N/A |

| Metabolism | ~30% Glucuronidation | N/A |

| Excretion | Kidney (1/3) and Bile (2/3) | N/A |

Data sourced from multiple references.[1]

Structure-Activity Relationship of Early Analogues

The diuretic potency of this compound was found to be superior to its early analogues. The following table details some of these analogues as described in the patent literature.

| Amide Substituent | Compound Name | Melting Point (°C) | Relative Potency |

| 2,6-Dimethylphenyl | This compound | 252 | High |

| Propyl | 4-chloro-5-sulfamoyl salicylic acid propylamide | 241 | Lower |

| Isopropyl | 4-chloro-5-sulfamoyl salicylic acid isopropylamide | 215 | Lower |

| Ethyl | 4-chloro-5-sulfamoyl salicylic acid ethylamide | Not specified | Lower |

Data sourced from US Patent 3,567,777.[1]

Experimental Protocols

Synthesis of 4-chloro-5-sulfamoyl salicylic acid (Key Intermediate)

This protocol is adapted from the procedures described in US Patent 3,567,777.[1]

-

Chlorosulfonation: 4-chlorosalicylic acid is reacted with chlorosulfonic acid. The reaction mixture is carefully controlled to introduce the chlorosulfonyl group at the 5-position of the salicylic acid ring.

-

Ammonolysis: The resulting 4-chloro-5-chlorosulfonyl salicylic acid is then reacted with ammonia. This step substitutes the chlorine on the sulfonyl group with an amino group (NH₂) to form the sulfamoyl moiety.

-

Acidification and Purification: The ammoniacal solution is acidified to precipitate the desired product, 4-chloro-5-sulfamoyl salicylic acid. The crude product can be purified by recrystallization from water.

Synthesis of this compound (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide)

This protocol is adapted from the procedures described in US Patent 3,567,777.[1]

-

Activation of Intermediate: 4-chloro-5-sulfamoyl salicylic acid is reacted with a chlorinating agent, such as thionyl chloride, to convert the carboxylic acid group into a more reactive acid chloride (4-chloro-5-sulfamoyl salicylic acid chloride).

-

Condensation: The activated acid chloride is dissolved in a dry, inert solvent (e.g., dioxane).

-

A solution of 2,6-dimethylaniline in the same solvent is added dropwise to the acid chloride solution at a controlled temperature (e.g., 10 °C) with stirring.

-

The reaction is stirred for several hours at room temperature to allow the condensation reaction to complete.

-

Isolation and Purification: The reaction mixture is treated with dilute hydrochloric acid to precipitate the crude product. The precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., methanol) to yield pure this compound.

Protocol for Diuretic Activity Assay in Rats

This is a generalized protocol based on standard methods for evaluating diuretics in the 1970s.[4][5][6]

-

Animal Preparation: Male albino rats (150-200g) are fasted overnight with free access to water.

-

Grouping: Animals are divided into a control group and one or more test groups.

-

Hydration: All animals receive a hydrating load of normal saline (0.9% NaCl) orally, typically 15-25 ml/kg body weight, to ensure a measurable urine output.

-

Drug Administration: The control group receives only the saline vehicle. Test groups receive the compound (e.g., this compound) dissolved or suspended in the saline vehicle, administered orally.

-

Urine Collection: Immediately after administration, each rat is placed in an individual metabolic cage designed to separate urine and feces. Urine is collected in a graduated measuring cylinder.[6]

-

Measurement: The total volume of urine excreted by each rat is measured over a period of 5 hours.

-

Analysis: The diuretic activity is expressed as the total urine output. The results from the test groups are compared to the control group to determine the efficacy of the compound. Electrolyte concentrations (Na+, K+, Cl-) in the urine may also be analyzed to determine the saluretic effect.

Mechanism of Action

This compound exerts its diuretic effect primarily by acting on the kidneys.[7] Like thiazide diuretics, it inhibits the sodium-chloride (Na⁺/Cl⁻) symporter located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron.[7][8] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubule creates an osmotic force that retains water within the lumen, leading to increased urine output (diuresis).[7] This reduction in extracellular fluid volume contributes to its antihypertensive effect. At higher doses, this compound may also exhibit a weak inhibitory effect on the enzyme carbonic anhydrase.[8]

References

- 1. US3567777A - 4-chloro-5-sulfamyl salicylic acid-(2',6'-dimethyl) anilide - Google Patents [patents.google.com]

- 2. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptsimlab.com [rjptsimlab.com]

- 4. ijpp.com [ijpp.com]

- 5. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 6. scribd.com [scribd.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Pharmacological Profile of Xipamide: A Thiazide-Like Diuretic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xipamide is a sulfonamide-based diuretic that exhibits a pharmacological profile characteristic of a thiazide-like diuretic.[1][2] It is primarily utilized in the management of hypertension and edema.[3][4] Structurally, it is a derivative of salicylic acid and shares resemblances with chlorthalidone.[4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/Cl- symporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the luminal concentrations of these ions. This leads to an osmotic increase in water excretion, resulting in diuresis.[1] The ensuing reduction in plasma volume contributes to its antihypertensive effect.[5]

Unlike thiazide diuretics, this compound reaches its site of action from the peritubular (blood) side of the nephron.[3] At higher doses, this compound also exhibits a weak inhibitory effect on carbonic anhydrase, which can contribute to increased bicarbonate excretion and alkalinization of the urine.[1][3]

Pharmacokinetics

This compound is well-absorbed after oral administration, with peak plasma concentrations reached within approximately one hour.[3] It is highly bound to plasma proteins. The elimination half-life is around 7 hours in individuals with normal renal function and is only slightly prolonged in patients with renal insufficiency, suggesting that extrarenal elimination pathways play a significant role.[6][7]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |

| Elimination Half-Life (t1/2) | ~7 hours (normal renal function) | [6][7] |

| Elimination Half-Life (t1/2) | ~9 hours (renal insufficiency) | [6][7] |

| Protein Binding | Highly bound | |

| Metabolism | Minimal hepatic metabolism | |

| Excretion | Primarily excreted unchanged in urine |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is diuresis and a reduction in blood pressure. The onset of diuretic action is observed within 1 to 2 hours after administration, and the effect can last for up to 24 hours.[5]

Dose-Response Relationship

Studies in hypertensive patients have shown a progressive decline in blood pressure with daily doses ranging from 5 to 20 mg, with no significant additional decrease at 40 mg.[8] Maximum natriuresis and diuresis are achieved with a daily dose of 5 mg.[9]

| Dose | Effect on Blood Pressure | Effect on Plasma Urea | Effect on Plasma Potassium | Reference |

| 0.3125 - 2.5 mg/day | Minimal | No significant change | No significant change | [8] |

| 5 - 20 mg/day | Progressive decline | Increased | No significant change | [8] |

| 40 mg/day | No greater fall than 20 mg | Increased | Decrease | [8] |

Effects on Electrolyte Excretion

This compound significantly increases the excretion of sodium and chloride.[6] It also leads to an increase in potassium and magnesium excretion, while decreasing the urinary excretion of calcium.[10]

| Electrolyte | Effect on Urinary Excretion | Reference |

| Sodium (Na+) | Increased | [6] |

| Chloride (Cl-) | Increased | [6] |

| Potassium (K+) | Increased | [10] |

| Magnesium (Mg2+) | Increased | [10] |

| Calcium (Ca2+) | Decreased | [10] |

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity.

Methodology (Modified Philpot Test): [11]

-

Enzyme Preparation: A solution of carbonic anhydrase is prepared.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., N,N-dimethylformamide) due to its poor water solubility.

-

Assay Procedure:

-

The assay is conducted using the Philpot method, which measures the time required for a pH change in a buffer solution as a result of CO2 hydration, a reaction catalyzed by carbonic anhydrase.

-

The reaction is initiated by the addition of CO2-saturated water to a buffer solution containing the enzyme and the inhibitor at various concentrations.

-

The time taken for the pH to drop between two set points is measured.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. For this compound, the IC50 was found to be 1.1 x 10^-5 M.[11]

In Vivo Diuretic Activity Assessment in Rodents (Lipschitz Test)

Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in an animal model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Acclimatization: Animals are acclimatized to metabolic cages for a specified period before the experiment.

-

Experimental Groups:

-

Control group (vehicle)

-

Standard diuretic group (e.g., furosemide)

-

This compound-treated groups (various doses)

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

A saline load (e.g., 0.9% NaCl, 25 mL/kg) is administered orally to ensure a uniform state of hydration and to promote urine flow.

-

Immediately after the saline load, the vehicle, standard drug, or this compound is administered orally.

-

Animals are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).

-

-

Measurements:

-

Total urine volume is measured.

-

Urine concentrations of Na+, K+, and Cl- are determined using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: The diuretic activity is expressed as the ratio of urine volume in the treated group to the control group. Natriuretic and kaliuretic activities are calculated similarly based on electrolyte excretion.

Clinical Trial for Antihypertensive Efficacy

Objective: To assess the efficacy and safety of this compound in patients with mild to moderate essential hypertension.

Methodology (Double-blind, Placebo-controlled, Crossover Trial): [12]

-

Patient Population: Patients diagnosed with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 115 mmHg).

-

Study Design: A double-blind, placebo-controlled, crossover design is employed.

-

Procedure:

-

Washout Period: A washout period where patients receive a placebo to establish baseline blood pressure.

-

Treatment Periods: Patients are randomly assigned to receive either this compound (e.g., 20 mg or 40 mg once daily) or a placebo for a defined period (e.g., 4-6 weeks).

-

Crossover: After the first treatment period and a washout period, patients are switched to the alternate treatment.

-

-

Efficacy and Safety Assessments:

-

Blood pressure (systolic and diastolic) is measured at regular intervals in both supine and standing positions.

-

Serum electrolytes, uric acid, and glucose levels are monitored.

-

Adverse events are recorded throughout the study.

-

-

Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and biochemical parameters between the this compound and placebo treatment groups.

Conclusion

This compound is a potent thiazide-like diuretic with a well-defined mechanism of action centered on the inhibition of the Na+/Cl- symporter in the distal convoluted tubule. Its pharmacokinetic profile allows for once-daily dosing, and its pharmacodynamic effects lead to effective diuresis and blood pressure reduction. The provided data and experimental protocols offer a comprehensive foundation for further research and development involving this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - BioPharma Notes [biopharmanotes.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function | Semantic Scholar [semanticscholar.org]

- 8. A log-dose-response study of this compound and its effect on metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Dose-response relationship of this compound in healthy subjects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Inhibition of carbonic anhydrase by this compound (4-chloro-sulfamoyl-2',6'-salicyloxylidide) in the modified Philpot test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Once daily treatment of mild to moderate hypertension with xipamid: a controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Review of Xipamide's Effects on Electrolyte Balance

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xipamide, a sulfonamide diuretic, exerts its primary effects on the distal convoluted tubule of the nephron, leading to significant alterations in electrolyte and fluid balance. This technical guide provides a comprehensive review of the pharmacodynamic effects of this compound on key electrolytes, including potassium, sodium, magnesium, calcium, and chloride. It further explores the drug's impact on the renin-angiotensin-aldosterone system (RAAS). This document synthesizes available quantitative data from clinical studies into structured tables for comparative analysis, details common experimental protocols for assessing diuretic-induced electrolyte changes, and presents visual representations of the underlying physiological mechanisms and experimental workflows through Graphviz diagrams. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Mechanism of Action

This compound is a diuretic medication primarily used in the management of hypertension and edema.[1][2] Structurally similar to thiazide diuretics, this compound's primary site of action is the distal convoluted tubule (DCT) in the nephron.[1][3] It exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- symporter on the apical membrane of the DCT cells.[4] This inhibition blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased urinary excretion of these ions and consequently, water.[1][4] This natriuretic and diuretic effect results in a reduction of extracellular fluid volume, contributing to its antihypertensive properties.

The increased delivery of sodium to the collecting duct also indirectly stimulates the exchange of sodium for potassium, leading to an increased excretion of potassium, a key consideration in the clinical use of this compound.[1]

Effects on Electrolyte Balance

The administration of this compound induces a cascade of effects on various electrolytes, which are summarized below.

Potassium (K+)

A prominent and clinically significant effect of this compound is the increased urinary excretion of potassium, which can lead to hypokalemia (low serum potassium levels).[1][5][6] This occurs because the increased sodium load in the collecting duct enhances the activity of the epithelial sodium channel (ENaC), creating a favorable electrochemical gradient for potassium secretion through the renal outer medullary potassium channel (ROMK). Studies have shown that with a daily dose of 40 mg of this compound, significant hypokalemia can develop.[7] In a comparative study, the fall in plasma potassium was significantly greater with this compound (10 mg and 20 mg) than with cyclopenthiazide.[2]

Sodium (Na+) and Chloride (Cl-)

As a direct consequence of its mechanism of action, this compound significantly increases the urinary excretion of sodium (natriuresis) and chloride.[1] This effect is dose-dependent, with significant natriuresis observed even at a low dose of 5 mg per day.[7] The increased excretion of these ions leads to a reduction in extracellular fluid volume.

Magnesium (Mg2+)

This compound has been shown to increase the urinary excretion of magnesium (magnesiuria).[5][8] This effect is observed even at low doses and can potentially lead to magnesium depletion with chronic use.[8] The mechanism for this is not as well-defined as its effects on other electrolytes but is a recognized class effect of thiazide-like diuretics.

Calcium (Ca2+)

In contrast to its effects on other cations, this compound tends to decrease the urinary excretion of calcium.[5] This can lead to a slight increase in serum calcium levels, a condition referred to as hypercalcemia.[7] A study observed a reduction in urinary calcium from 4.2 to 1.7 mmol/24h with a 40 mg dose of this compound.[3]

Data Presentation: Quantitative Effects on Electrolytes

The following tables summarize the quantitative data on the effects of this compound on serum and urinary electrolyte levels as reported in various clinical studies. Due to the limited availability of full-text articles, some data is presented as ranges or qualitative descriptions from abstracts.

Table 1: Effect of this compound on Serum Electrolytes

| Electrolyte | Dose | Study Population | Duration | Change in Serum Level | Reference |

| Potassium | 40 mg/day | Healthy Volunteers | 15 days | Significant decrease (hypokalemia) | [7] |

| Potassium | 10 mg & 20 mg/day | Hypertensive Patients | 6 weeks | Significantly greater decrease vs. cyclopenthiazide | [2] |

| Calcium | 40 mg/day | Healthy Volunteers | 15 days | Slight increase (hypercalcemia) | [7] |

| Calcium | 40 mg/day | Hypertensive Patients | 4 weeks | Increase from 2.28 to 2.32 mmol/l | [3] |

Table 2: Effect of this compound on Urinary Electrolyte Excretion

| Electrolyte | Dose | Study Population | Duration | Change in 24-hour Urinary Excretion | Reference |

| Sodium | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |

| Sodium | 5 mg/day | Healthy Volunteers | 15 days | Significant increase | [7] |

| Chloride | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |

| Potassium | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |

| Magnesium | 5, 10, 20 mg | Healthy Volunteers | Single dose | Significant increase at all doses | [8] |

| Calcium | 40 mg/day | Hypertensive Patients | 4 weeks | Decrease from 4.2 to 1.7 mmol/24h | [3] |

Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

The diuretic-induced reduction in plasma volume and the decrease in sodium chloride concentration at the macula densa lead to the activation of the Renin-Angiotensin-Aldosterone System (RAAS).[9] This is a compensatory mechanism aimed at restoring fluid and electrolyte balance.

Studies have demonstrated that this compound administration leads to an increase in plasma renin activity (PRA) and aldosterone concentration.[9] This activation of the RAAS can counteract the antihypertensive effect of the diuretic to some extent and also contributes to the increased potassium excretion.

Experimental Protocols

The evaluation of a diuretic's effect on electrolyte balance typically involves controlled clinical trials with specific methodologies. While full detailed protocols for this compound studies were not accessible, the following outlines a general experimental workflow based on common practices in diuretic research.

Crossover Study Design

A common design to assess the effects of diuretics is a randomized, double-blind, crossover trial. This design allows each participant to serve as their own control, reducing inter-individual variability.

References

- 1. A randomized double-blind clinical trial of xipamid and hydrochlorothiazide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Graphviz [graphviz.org]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Graphviz — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. [Mechanism of action of this compound and its classification as a "low ceiling diuretic". Pharmacodynamic-pharmacokinetic studies in healthy volunteers and in kidney and liver patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diuretic Therapy: Mechanisms, Clinical Applications, and Management [mdpi.com]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Xipamide's Interaction with the Sodium-Chloride Symporter (NCC): An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Sodium-Chloride Symporter (NCC)

The NCC is a key component of the renal system responsible for reabsorbing approximately 5-10% of the filtered sodium load. Its activity is tightly regulated to maintain electrolyte and fluid homeostasis. Dysregulation of NCC activity is implicated in several blood pressure disorders, making it a prime target for diuretic drugs.

Mechanism of Action of Xipamide on NCC

This compound, as a member of the thiazide-like diuretic class, directly inhibits the ion translocation function of NCC.[1][2] While a specific co-crystal structure of this compound with NCC is not yet available, studies on other thiazide-like diuretics such as polythiazide, chlorthalidone, and indapamide provide significant insights into the likely mechanism.[3][4] These diuretics bind to a pocket within the transmembrane domain of NCC, which overlaps with the chloride binding site.[5] This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for ion transport across the cell membrane.[2][5]

Quantitative Data on Diuretic Effects

Direct quantitative data for this compound's binding affinity (Kd, Ki) and inhibitory potency (IC50) on NCC at a molecular level are not extensively reported in peer-reviewed literature. However, clinical studies have established a clear dose-response relationship for its diuretic and natriuretic effects. The following table summarizes the physiological effects observed in healthy human subjects.

| Parameter | This compound Dose (mg/day) | Effect | Reference |

| Diuresis | 5 | Significant increase compared to placebo | [5] |

| Natriuresis | 5 | Significant increase compared to placebo | [5] |

| 10, 20, 40 | No further significant increase in diuresis or natriuresis | [5] | |

| Serum Potassium | 40 | Significant hypokalemia | [5] |

| Serum Calcium | 40 | Light hypercalcemia | [5] |

Note: The lack of a direct molecular IC50 value for this compound on NCC is a notable gap in the current literature.

Signaling Pathways Regulating NCC Activity

The activity of NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway.[4][6][7] This pathway modulates the phosphorylation state of NCC, which is a key determinant of its transport activity.

The WNK-SPAK/OSR1 Kinase Cascade

With-No-Lysine (WNK) kinases (WNK1 and WNK4) act as upstream regulators that phosphorylate and activate the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[8][9] Activated SPAK/OSR1, in turn, directly phosphorylates conserved serine and threonine residues on the N-terminal domain of NCC.[7][10] This phosphorylation event is crucial for the activation of NCC's ion transport function.[10]

Experimental Protocols

This section details the methodologies for key experiments to characterize the interaction of this compound with NCC.

Protocol for NCC Functional Assay (Ion Flux Assay)

This protocol is adapted from established methods for measuring NCC activity in a heterologous expression system.[11]

Objective: To measure the inhibitory effect of this compound on NCC-mediated ion transport.

Materials:

-

HEK293 cells stably co-expressing human NCC and a chloride-sensitive yellow fluorescent protein (YFP).

-

Cell culture reagents.

-

Assay buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4).

-

Chloride-free buffer (replace NaCl and KCl with sodium gluconate and potassium gluconate).

-

This compound stock solution (in DMSO).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Seed the HEK293-NCC-YFP cells in 96-well plates and grow to confluence.

-

Chloride Depletion: Wash the cells twice with chloride-free buffer. Incubate the cells in chloride-free buffer for 30-60 minutes to deplete intracellular chloride.

-

Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Initiate Ion Flux: Place the plate in a fluorescence plate reader. Initiate chloride influx by adding the assay buffer containing 140 mM NaCl.

-

Fluorescence Measurement: Immediately begin recording YFP fluorescence quenching over time. The rate of fluorescence quenching is proportional to the rate of chloride influx.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of this compound. Plot the rate of inhibition against the log of this compound concentration to determine the IC50 value.

Protocol for Assessing NCC Phosphorylation

This protocol describes a method to determine if this compound affects the phosphorylation state of NCC.

Objective: To analyze the level of NCC phosphorylation at key regulatory sites in response to this compound treatment.

Materials:

-

Distal convoluted tubule (DCT) cell line or primary DCT cells.

-

Cell culture reagents.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies: anti-total NCC, anti-phospho-NCC (e.g., targeting Threonine-53, Threonine-58, or Serine-71).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

Procedure:

-

Cell Treatment: Culture DCT cells and treat with this compound at various concentrations and time points. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total NCC and phosphorylated NCC overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for total NCC and phosphorylated NCC.

-

Normalize the phosphorylated NCC signal to the total NCC signal for each sample.

-

Conclusion

This compound is an effective antihypertensive agent that functions through the inhibition of the renal sodium-chloride symporter, NCC. While direct quantitative binding data for this compound is an area for future research, the wealth of structural and functional data for other thiazide-like diuretics provides a strong basis for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the specific interactions of this compound with NCC and to explore the nuances of its regulatory pathways. A deeper understanding of these molecular interactions will be instrumental in the development of next-generation diuretics with improved efficacy and safety profiles.

References

- 1. [Structure-activity relationships in the diuretic this compound (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 7. Regulation of the renal Na+-Cl- cotransporter by phosphorylation and ubiquitylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The WNK-SPAK-NCC cascade revisited: WNK1 stimulates the activity of the NaCl cotransporter via SPAK, an effect antagonized by WNK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]

- 10. Regulation of the renal Na+-Cl− cotransporter by phosphorylation and ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Pathways Modulated by Xipamide in Kidney Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xipamide, a sulfonamide diuretic, exerts its primary effects on the kidney, playing a crucial role in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying this compound's action in kidney cells. The core focus is on its interaction with the thiazide-sensitive Na-Cl cotransporter (NCC) and the upstream regulatory WNK/SPAK signaling cascade. This document synthesizes available data on the quantitative effects of this compound on renal electrolyte handling, details relevant experimental methodologies, and visualizes the key signaling pathways involved. While the direct molecular interactions of this compound are well-established, this guide also explores other potential cellular pathways that may be modulated by its activity, providing a framework for future research and drug development endeavors.

Introduction

This compound is a diuretic medication used in the treatment of edema and hypertension.[1][2] Structurally related to thiazide diuretics, it primarily acts on the distal convoluted tubule (DCT) of the nephron to induce natriuresis and diuresis.[3][4] Understanding the specific cellular pathways modulated by this compound is critical for optimizing its therapeutic use and for the development of novel diuretic agents with improved efficacy and side-effect profiles. This guide delves into the core molecular mechanisms of this compound, with a focus on its impact on renal ion transport and the associated signaling cascades.

Primary Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

The principal molecular target of this compound in the kidney is the Na-Cl cotransporter (NCC) , also known as SLC12A3.[1][2] NCC is an electroneutral ion transporter located on the apical membrane of cells in the distal convoluted tubule, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid.[5]

By binding to and inhibiting NCC, this compound blocks the reabsorption of Na⁺ and Cl⁻ ions from the tubular lumen back into the bloodstream.[1][2] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).[1] The reduction in extracellular fluid volume contributes to the antihypertensive effect of the drug.[3]

Unlike some thiazide diuretics, this compound reaches its target from the peritubular (blood) side of the tubule cells.[4] In high doses, it may also exhibit a weak inhibitory effect on carbonic anhydrase.[3][4]

The WNK/SPAK/OSR1 Signaling Pathway: Upstream Regulation of NCC

The activity of the Na-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the downstream kinases STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) .[6][7] This pathway is a critical determinant of NCC phosphorylation and, consequently, its activity.

Pathway Description:

-

WNK Kinases (WNK1 and WNK4): These kinases act as sensors for various physiological signals, including intracellular chloride concentration and hormones like angiotensin II.[5][6] WNK4, which is highly expressed in the DCT, can activate the downstream SPAK/OSR1 kinases.[5]

-

SPAK/OSR1 Kinases: Once activated by WNK kinases, SPAK and OSR1 directly phosphorylate specific serine and threonine residues on the N-terminal domain of NCC.[6]

-

NCC Phosphorylation and Activation: Phosphorylation of NCC increases its trafficking to and stability at the apical membrane, as well as its intrinsic transport activity, leading to enhanced Na⁺ and Cl⁻ reabsorption.[8]

Although direct experimental evidence demonstrating this compound's effect on the phosphorylation state of WNK, SPAK, or NCC is limited in the available literature, its inhibitory action on NCC functionally opposes the stimulatory effect of this pathway. It is plausible that long-term administration of this compound could lead to compensatory changes in the expression or activity of components within the WNK/SPAK/NCC cascade.

Figure 1: The WNK/SPAK/NCC signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Effects

While detailed in-vitro quantitative data for this compound on kidney cells is sparse in publicly available literature, in-vivo studies in humans provide valuable insights into its dose-dependent effects on urinary electrolyte excretion.

| Parameter | Placebo | 5 mg this compound | 10 mg this compound | 20 mg this compound | 40 mg this compound |

| Diuresis (24h urine volume) | Baseline | ↑ | ↑ | ↑ | ↑ |

| Natriuresis (24h Na⁺ excretion) | Baseline | ↑↑ | ↑↑ | ↑↑ | ↑↑ |

| Kaliuresis (24h K⁺ excretion) | Baseline | ↑ | ↑ | ↑ | ↑↑ |

| Magnesiuria (24h Mg²⁺ excretion) | Baseline | ↑ | ↑ | ↑ | ↑ |

| Calciuria (24h Ca²⁺ excretion) | Baseline | ↓ | ↓ | ↓ | ↓ |

| Serum Potassium | Normal | ↔ / ↓ | ↓ | ↓ | ↓↓ |

| Serum Uric Acid | Normal | ↔ / ↑ | ↑ | ↑ | ↑ |

| Table 1: Summary of Dose-Response Effects of this compound on Urinary Excretion and Serum Electrolytes in Healthy Subjects.[9] (↑ denotes an increase, ↓ denotes a decrease, ↔ denotes no significant change. The number of arrows indicates the relative magnitude of the effect.) |

A study on healthy volunteers established a dose-effect relationship for this compound, showing that significant diuresis and natriuresis were achieved with a daily dose of 5 mg, with no further increase at higher doses.[9] However, a dose of 40 mg per day was associated with significant hypokalemia.[9] Another study confirmed that even low doses of this compound induce hypermagnesiuria.[10]

Potential Modulation of Other Cellular Pathways

The primary action of this compound on NCC can indirectly influence other signaling pathways in renal cells due to changes in ion flux and cell volume.

Calcium Signaling

Changes in intracellular sodium concentration can affect the Na⁺/Ca²⁺ exchanger, potentially altering intracellular calcium levels.[5] Diuretics that act on the distal tubule can influence calcium reabsorption. This compound, like thiazides, decreases urinary calcium excretion.[1] This effect is thought to be secondary to the inhibition of sodium entry, which enhances the driving force for passive calcium reabsorption in the proximal tubule and potentially alters the activity of apical calcium channels (TRPV5) in the distal tubule.[5]

Figure 2: Potential influence of this compound on calcium handling in the distal tubule.

Prostaglandin E2 (PGE2) Signaling

Prostaglandins, particularly PGE2, are important local regulators of renal blood flow and tubular transport.[11] The synthesis of PGE2 in the kidney can be influenced by changes in tubular flow and ion concentrations.[11] While there is no direct evidence for this compound's effect on PGE2 synthesis, diuretics that increase distal tubular flow can stimulate prostaglandin production, which may in turn modulate the diuretic's primary effect.

Cyclic AMP (cAMP) Signaling

Cyclic AMP is a key second messenger in the kidney, mediating the effects of hormones like vasopressin.[12] Some studies have suggested that changes in intracellular ion concentrations can influence adenylyl cyclase activity and cAMP levels.[13] Further research is needed to determine if the alterations in ion transport induced by this compound have a significant impact on cAMP signaling pathways in distal tubule cells.

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to studying the effects of this compound on kidney cells.

Western Blotting for Phosphorylated NCC and SPAK

This technique is used to detect and quantify the phosphorylation status of NCC and its upstream kinase SPAK, providing a measure of the activity of the WNK/SPAK/NCC pathway.

Protocol:

-

Cell Culture and Treatment: Culture a suitable renal cell line (e.g., mpkDCT cells) to confluence. Treat the cells with varying concentrations of this compound for different durations. Include positive controls (e.g., low chloride medium to stimulate phosphorylation) and negative controls (vehicle).

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for total NCC, phospho-NCC (e.g., at Thr53, Thr58, or Ser71), total SPAK, and phospho-SPAK (e.g., at Ser373).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: General workflow for Western blot analysis.

Thiazide-Sensitive Na⁺ Uptake Assay

This functional assay measures the activity of NCC by quantifying the uptake of radioactive sodium (²²Na⁺) in the presence and absence of a thiazide-type diuretic.

Protocol:

-

Cell Culture: Grow a renal cell line expressing NCC (e.g., mpkDCT or HEK293 cells transfected with NCC) on permeable supports.

-

Pre-incubation: Wash the cells and pre-incubate them in a Na⁺-free buffer.

-

Treatment: Add this compound at various concentrations to the pre-incubation buffer for a defined period.

-

Na⁺ Uptake: Initiate Na⁺ uptake by adding a buffer containing ²²Na⁺ and Cl⁻.

-

Termination: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold stop solution to remove extracellular ²²Na⁺.

-

Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ²²Na⁺ using a scintillation counter.

-

Data Analysis: Calculate the rate of Na⁺ uptake and determine the dose-response curve for this compound's inhibition of NCC activity. The thiazide-sensitive component is determined by subtracting the uptake in the presence of a saturating concentration of a thiazide from the total uptake.

Single-Cell RNA Sequencing (scRNA-seq)

This high-throughput technique can be used to analyze the gene expression profile of individual kidney cells in response to this compound treatment, providing insights into the broader transcriptional changes and potentially identifying novel modulated pathways.

Protocol:

-

Tissue Dissociation: Isolate kidneys from control and this compound-treated animals and dissociate the tissue into a single-cell suspension using enzymatic digestion.

-

Single-Cell Isolation: Isolate individual cells using a microfluidics-based platform (e.g., 10x Genomics).

-

Library Preparation: Generate cDNA from the mRNA of each cell and prepare sequencing libraries with unique cellular barcodes.

-

Sequencing: Sequence the libraries on a high-throughput sequencer.

-

Data Analysis:

-

Perform quality control and align the sequencing reads.

-

Cluster the cells based on their gene expression profiles to identify different cell types within the kidney.

-

Perform differential gene expression analysis between control and this compound-treated cells within each cell type.

-

Conduct pathway enrichment analysis to identify the biological pathways affected by this compound.

-

Conclusion and Future Directions

The primary cellular mechanism of this compound in kidney cells is the direct inhibition of the Na-Cl cotransporter, NCC, in the distal convoluted tubule. This action is upstream regulated by the WNK/SPAK/OSR1 signaling pathway. While the direct inhibitory effect on NCC is well-established, the precise molecular interactions and the downstream consequences on other cellular signaling pathways, such as those involving calcium, prostaglandins, and cAMP, require further investigation.

Future research should focus on:

-

Quantitative in-vitro studies: Determining the binding affinity and inhibitory kinetics of this compound on NCC in renal cell lines.

-

Phosphorylation studies: Directly assessing the effect of this compound on the phosphorylation status of NCC, SPAK, and WNK kinases using techniques like Western blotting and mass spectrometry-based proteomics.

-

Transcriptomic and Proteomic Analyses: Employing unbiased, high-throughput methods like RNA-seq and proteomics to obtain a global view of the cellular response to this compound and identify novel modulated pathways.

-

Electrophysiological Studies: Utilizing patch-clamp techniques to characterize the effects of this compound on ion channel activity in distal tubule cells.

A deeper understanding of the complete cellular and molecular profile of this compound's action will be invaluable for the development of more targeted and effective diuretic therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - BioPharma Notes [biopharmanotes.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Calcium reabsorption in the distal tubule: regulation by sodium, pH, and flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacodynamics and pharmacokinetics of this compound in patients with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic and metabolomic profiling reveals the underlying molecular mechanisms in modified alternate-day fasting-mediated protection against Diabetic kidney disease | PLOS One [journals.plos.org]

- 10. The magnesiuric effects of several single doses of this compound in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Genes Reveals the Mechanism of Cell Ferroptosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]